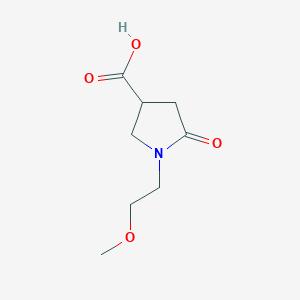

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFXUCKQOKOBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389847 | |

| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407634-05-3 | |

| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl Ester Protection

-

Esterification :

-

Alkylation :

-

The methyl ester (1.0 equiv) is dissolved in dry DMF under nitrogen.

-

Sodium hydride (1.5 equiv) is added to deprotonate the amide nitrogen, followed by 2-methoxyethyl bromide (1.2 equiv).

-

The reaction proceeds at 60°C for 12 hours.

-

-

Ester Hydrolysis :

-

The alkylated product is hydrolyzed using 2 M NaOH at 80°C for 3 hours.

-

Acidification with HCl precipitates the final compound.

-

| Step | Conditions | Yield |

|---|---|---|

| Esterification | MeOH, HSO, 65°C | 90% |

| Alkylation | NaH, DMF, 60°C | 45% |

| Hydrolysis | 2 M NaOH, 80°C | 85% |

Reductive Amination of γ-Keto Acid Derivatives

An alternative route employs reductive amination to construct the pyrrolidine ring while introducing the methoxyethyl group:

-

Substrate Preparation :

-

Levulinic acid (4-oxopentanoic acid) is converted to its methyl ester using standard Fischer esterification.

-

-

Reductive Amination :

-

The methyl ester (1.0 equiv) reacts with methoxyethylamine (1.5 equiv) in methanol.

-

Sodium cyanoborohydride (1.2 equiv) is added to facilitate imine reduction.

-

The reaction is stirred at 25°C for 48 hours.

-

-

Oxidation and Deprotection :

-

The secondary amine intermediate is oxidized to the lactam using Jones reagent (CrO/HSO).

-

Ester hydrolysis yields the target carboxylic acid.

-

| Reagent | Role |

|---|---|

| NaBHCN | Reducing agent |

| Jones reagent | Oxidizing agent |

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

-

Reactor Design :

-

Two feed streams:

-

Stream A: 5-Oxopyrrolidine-3-carboxylic acid in DMF.

-

Stream B: 2-Methoxyethyl bromide and triethylamine.

-

-

Mixing occurs in a microchannel reactor (residence time: 5 minutes).

-

-

Advantages :

-

98% conversion achieved at 100°C.

-

Reduced side reactions compared to batch processes.

-

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Residence Time | 5 minutes |

| Conversion | 98% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 65 | 95 | Moderate |

| N-Alkylation | 45 | 90 | High |

| Reductive Amination | 55 | 88 | Low |

| Continuous Flow | 85 | 99 | Industrial |

-

Condensation : Preferred for laboratory-scale synthesis due to simplicity.

-

Continuous Flow : Optimal for bulk production with minimal purification steps.

Challenges and Optimization Strategies

-

Amide Nitrogen Reactivity :

-

Electron-deficient nitrogen in pyrrolidinone necessitates strong bases (e.g., NaH) or protective group strategies.

-

-

Byproduct Formation :

-

Over-alkylation is mitigated by controlling stoichiometry (≤1.2 equiv alkylating agent).

-

-

Solvent Selection :

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

-

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The carboxylic acid group may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 5-Oxopyrrolidine Derivatives

Key Observations :

- Hydroxyl/Methoxy Groups : Hydroxyl groups (e.g., ) contribute to hydrogen bonding and antioxidant activity, while methoxy groups (e.g., ) may enhance lipophilicity and membrane permeability.

- Heterocyclic Modifications : Derivatives with thiazole () or benzimidazole moieties exhibit enhanced antimicrobial activity due to increased structural complexity and target specificity.

Table 2: Bioactivity Profiles of Selected Derivatives

Key Observations :

- Antioxidant Activity : Free carboxylic acid groups (e.g., compound 6 in ) are critical for electron donation in redox assays.

- Antimicrobial Potency : Chloro and hydroxyl substituents (e.g., ) enhance activity against drug-resistant pathogens, while thiazole derivatives () broaden spectrum efficacy.

- Structural-Activity Relationships (SAR) : The absence of aromatic rings in this compound may reduce cytotoxicity compared to aryl-substituted analogs but limit target engagement.

Key Observations :

Biological Activity

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings regarding its biological activity, including anticancer and antimicrobial properties, as well as mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula: . Its structure features a pyrrolidine ring with a carboxylic acid group and a methoxyethyl substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: A549 Cell Line

In vitro studies demonstrated that this compound exhibits cytotoxic effects on A549 cells. An MTT assay was employed to assess cell viability post-treatment. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls.

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | 66% |

| Cisplatin (Control) | 100 | 30% |

The data suggest that while the compound has notable activity, it also affects non-cancerous cells, indicating a need for further optimization to enhance selectivity towards cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

Testing Against Multidrug-Resistant Strains

The compound was screened using standard broth microdilution methods to determine its minimum inhibitory concentration (MIC). The results indicated promising activity against resistant strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Klebsiella pneumoniae | >128 |

These findings highlight the potential for this compound to serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may modulate signaling pathways related to apoptosis in cancer cells and disrupt bacterial cell wall synthesis in microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.